Furoyl-leucine
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Overview
Description
Furoyl-Leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of a furan ring attached to the leucine molecule. The chemical formula for this compound is C11H15NO4, and it has a molecular weight of 225.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furoyl-Leucine can be synthesized through the reaction of leucine with furoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the leucine and furoic acid. The reaction is carried out in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Furoyl-Leucine undergoes various chemical reactions, including:
Oxidation: The furan ring in this compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can also be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group in the leucine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted leucine derivatives.
Scientific Research Applications
Furoyl-Leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
Furoyl-Leucine exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to disintegrin and metalloproteinase domain-containing protein 28, which plays a role in various cellular processes. The binding of this compound to this protein can modulate its activity and influence downstream signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leucine: Similar structure but with an acetyl group instead of a furoyl group.
N-Benzoyl-Leucine: Similar structure but with a benzoyl group instead of a furoyl group.
N-Furoyl-Valine: Similar structure but with valine instead of leucine.
Uniqueness
Furoyl-Leucine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other leucine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
LXBURZIESWDWIV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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